3,4-Dihydroxybenzenesulfonic acid

Description

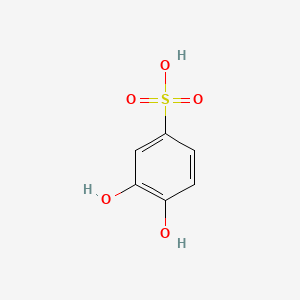

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPDITOEDOAWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221536 | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-09-0 | |

| Record name | 3,4-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sulfocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dihydroxybenzenesulfonic Acid

Established Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxybenzenesulfonic acid has been approached through several established chemical routes. These methods primarily rely on the electrophilic aromatic substitution of catechol and its derivatives.

The most conventional method for synthesizing this compound is through the direct sulfonation of catechol (1,2-dihydroxybenzene). google.com This electrophilic aromatic substitution reaction typically involves treating catechol with a strong sulfonating agent. Concentrated sulfuric acid is a commonly used reagent for this purpose. google.com

The reaction proceeds by the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring. The hydroxyl groups on the catechol ring are activating and ortho-, para-directing. Therefore, the sulfonation of catechol can lead to the formation of different isomers. However, reaction conditions can be controlled to favor the formation of the 4-sulfonated product. A key process involves heating a mixture of catechol and concentrated sulfuric acid. google.com For instance, a patented process describes the addition of catechol to concentrated sulfuric acid, followed by heating to achieve sulfonation. google.com This method avoids the use of more aggressive and hazardous reagents like oleum (B3057394) (fuming sulfuric acid). google.com

Table 1: Reaction Conditions for Direct Sulfonation of Catechol

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Catechol | google.com |

| Sulfonating Agent | Concentrated Sulfuric Acid | google.com |

| Reaction Temperature | 85-90°C | google.com |

| Reaction Time | 5 hours | google.com |

This interactive table summarizes the typical conditions for the direct sulfonation of catechol based on established industrial processes.

Beyond direct sulfonation, alternative pathways have been explored for the synthesis of dihydroxybenzenesulfonic acids. One notable method is the electrochemical synthesis. This approach involves the electrochemical oxidation of catechols in the presence of sulfite (B76179) ions in an aqueous solution. electrochemsci.org

In this process, catechol is first oxidized at an electrode to generate its corresponding o-benzoquinone. electrochemsci.org This highly reactive intermediate then undergoes a Michael addition reaction with the sulfite ion, which acts as a nucleophile. electrochemsci.org This reaction sequence leads to the formation of the sulfonated catechol derivative. This electrochemical method represents a departure from traditional electrophilic substitution, instead relying on the generation of an electrophilic intermediate from the catechol starting material itself. electrochemsci.org

Another historical approach to related compounds involved using phenol-o-sulfonic acid as an intermediate, which would then undergo an alkali melt to introduce a second hydroxyl group, yielding catechol. google.com While not a direct synthesis of the target acid, it illustrates the historical interplay between sulfonation and hydroxylation in this area of chemistry.

Advanced Synthetic Approaches and Process Optimization

In recent years, the synthesis of aromatic sulfonic acids has been a focus of process optimization, with an emphasis on developing more environmentally benign and efficient methods.

The principles of green chemistry have been increasingly applied to sulfonation reactions to mitigate the environmental impact of traditional methods that often use corrosive reagents like concentrated or fuming sulfuric acid. researchgate.net A significant development is the use of solid acid catalysts, which are often reusable and easier to handle. scispace.comajgreenchem.com

For the sulfonation of aromatic compounds, silica-supported catalysts such as silica/perchloric acid (SiO₂/HClO₄) and silica/potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been employed as reusable, heterogeneous green catalysts. ajgreenchem.com These catalysts can effectively promote sulfonation using sodium bisulfite as the sulfonating agent under solvent-free conditions, often enhanced by microwave irradiation. ajgreenchem.com The use of microwaves drastically reduces reaction times from hours to minutes and can lead to increased product yields compared to conventional heating. ajgreenchem.com

Table 2: Comparison of Conventional vs. Green Sulfonation Methods

| Feature | Conventional Method | Green Method (Microwave-Assisted) | Source |

|---|---|---|---|

| Sulfonating Agent | Concentrated H₂SO₄, Oleum | Sodium Bisulfite (NaHSO₃) | google.comajgreenchem.com |

| Catalyst | None (reagent is the catalyst) | Reusable SiO₂/HClO₄ or SiO₂/KHSO₄ | ajgreenchem.com |

| Reaction Time | 3-5 hours | 3-5 minutes | ajgreenchem.com |

| Conditions | High Temperature (e.g., 85-90°C) | Solvent-free, Microwave Irradiation | google.comajgreenchem.com |

This interactive table highlights the advantages of green synthetic approaches over conventional sulfonation methods.

The use of catalysts is central to modern sulfonation chemistry. acs.org While traditional sulfonation with sulfuric acid is self-catalyzed, the development of specific catalysts allows for milder reaction conditions and improved selectivity. Brønsted acids have been shown to be effective catalysts in various electrophilic aromatic substitution reactions, including sulfonation. ajgreenchem.com

The aforementioned silica-supported perchloric acid and potassium hydrogen sulfate are examples of solid Brønsted acid catalysts that facilitate the sulfonation of aromatic rings. ajgreenchem.com The catalytic cycle involves the activation of the sulfonating agent by the catalyst, which enhances the electrophilicity of the sulfur trioxide equivalent, making the aromatic ring's attack more efficient. The heterogeneity of these catalysts simplifies their removal from the reaction mixture, allowing for easy product isolation and catalyst recycling. ajgreenchem.com

Derivatization Strategies and Analogue Synthesis

This compound and its parent compound, catechol, serve as versatile starting materials for the synthesis of a wide range of derivatives and analogues. The hydroxyl and sulfonic acid groups provide reactive sites for further chemical transformations.

One significant area of derivatization involves creating ligands for metal chelation. For example, 3,5-disubstituted sulfonamide catechol ligands have been synthesized for the preparation of iron(III) complexes. nih.gov Furthermore, polymer-supported sulfonated catechol ligands have been developed for the selective removal and recovery of metal ions from aqueous solutions. osti.gov

The synthesis of analogues often involves modifying the functional groups or the substitution pattern on the benzene (B151609) ring. For instance, research into antioxidants and enzyme inhibitors has led to the synthesis of various 3,4-dihydroxybenzoic acid derivatives, which are structurally related to this compound but feature a carboxylic acid group instead of a sulfonic acid group. nih.gov The synthesis of these analogues allows for the fine-tuning of the molecule's biological and chemical properties.

Table of Mentioned Compounds

| Compound Name | IUPAC Name | Other Names | Molecular Formula |

|---|---|---|---|

| This compound | This compound | 4-Sulfocatechol, Pyrocatechol-4-sulfonic acid | C₆H₆O₅S |

| Catechol | Benzene-1,2-diol | Pyrocatechol, 1,2-Dihydroxybenzene | C₆H₄(OH)₂ |

| Sulfuric acid | Sulfuric acid | Oil of vitriol | H₂SO₄ |

| Sodium hydroxide | Sodium hydroxide | Caustic soda | NaOH |

| o-Benzoquinone | Cyclohexa-3,5-diene-1,2-dione | 1,2-Benzoquinone | C₆H₄O₂ |

| Sulfite ion | Sulfite | SO₃²⁻ | |

| Phenol-o-sulfonic acid | 2-Hydroxybenzenesulfonic acid | C₆H₆O₄S | |

| Perchloric acid | Perchloric acid | HClO₄ | |

| Potassium hydrogen sulfate | Potassium bisulfate | KHSO₄ | |

| Sodium bisulfite | Sodium hydrogen sulfite | NaHSO₃ |

Modification of Hydroxyl Functionalities

The catechol portion of this compound is susceptible to a range of reactions typical for phenols, including etherification and the formation of cyclic derivatives.

Etherification and Protection of Hydroxyl Groups

The hydroxyl groups of catechols can be converted to ethers through reactions with alkylating agents. For instance, the reaction of catechols with alkyl halides in the presence of a base can yield mono- or di-ethers. While specific examples for this compound are not prevalent in the literature, analogous reactions with other catechol derivatives are well-established. google.com

In multi-step syntheses, it is often necessary to protect the reactive hydroxyl groups of the catechol moiety. A common strategy is the formation of cyclic derivatives. For example, catechols can be protected as cyclic carbonates by reacting them with phosgene (B1210022) or its equivalents. mdpi.comwikipedia.org This protection strategy is advantageous as the cyclic carbonate can be readily removed under mild hydrolytic conditions. mdpi.com Another approach involves the formation of cyclic acetals or ketals by reacting the catechol with aldehydes or ketones, often under acidic conditions. mdma.chcem.com

The selective protection of one hydroxyl group over the other in a catechol can be challenging but is crucial for certain synthetic routes. The use of bulky protecting groups can favor mono-protection.

Oxidation of the Catechol Moiety

The catechol ring is sensitive to oxidation and can be converted to the corresponding o-benzoquinone. This transformation can occur electrochemically or with various oxidizing agents. researchgate.netwikipedia.org The oxidation process is often reversible and can proceed through a semiquinone radical intermediate. wikipedia.org The presence of the electron-withdrawing sulfonic acid group on the ring would be expected to influence the redox potential of the catechol moiety in this compound.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group is a versatile functional group that can be converted into several other functionalities, or it can be removed entirely from the aromatic ring.

Conversion to Sulfonyl Chlorides

A primary transformation of aromatic sulfonic acids is their conversion to sulfonyl chlorides. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govlibretexts.orgresearchgate.net The resulting sulfonyl chloride is a highly reactive intermediate that can be used to synthesize sulfonamides, sulfonic esters, and other derivatives. For example, the reaction of a sulfonyl chloride with an amine yields a sulfonamide. While specific protocols for this compound are not widely reported, the general methods for converting benzenesulfonic acids to sulfonyl chlorides are applicable. wikipedia.orgnih.govlookchem.com

Desulfonation

The sulfonation of aromatic rings is a reversible process. wikipedia.org The sulfonic acid group can be removed from an aromatic ring by heating the sulfonic acid in the presence of a dilute aqueous acid. researchgate.netchemicalforums.comwikipedia.orglibretexts.org The ease of desulfonation is related to the stability of the corresponding sulfonated product; less stable products are more easily desulfonated. nih.gov This reversibility can be exploited in organic synthesis, where the sulfonic acid group can be used as a temporary protecting or directing group. wikipedia.orgwikipedia.org For this compound, heating in an acidic aqueous solution would likely lead to the formation of catechol.

Mechanistic Investigations of Synthesis and Reactivity

Understanding the mechanisms of the synthesis and reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic data specific to the synthesis and reactions of this compound are scarce. However, studies on the sulfonation of phenol (B47542), a closely related compound, provide valuable insights.

Kinetics of Phenol Sulfonation

The sulfonation of phenol with concentrated sulfuric acid has been studied in detail. researchgate.netrsc.org The reaction is complex, with the formation of both ortho- and para-isomers. The reaction rate is influenced by temperature, reactant concentrations, and mixing efficiency. researchgate.net Kinetic studies have determined the rate constants and activation energies for the formation of the different isomers. For example, one study reported the following activation energies for the sulfonation of phenol: E₁ = 8.17 kJ/mol for the formation of one isomer and E₂ = 69.35 kJ/mol for another, indicating different energy barriers for the formation of the various products. researchgate.net

The sulfotransferase-catalyzed reaction of phenols has also been the subject of kinetic studies, revealing a Ping Pong mechanism involving a covalent enzyme-sulfate intermediate. nih.govnih.gov

Kinetics of Desulfonation

The desulfonation of benzenesulfonic acids has been found to be a first-order reaction with respect to the sulfonic acid. researchgate.net The rate of desulfonation is dependent on the acidity of the medium and the temperature.

The following table summarizes kinetic data for the sulfonation of phenol, which can be considered analogous to the sulfonation of catechol to form this compound.

Table 1: Kinetic Parameters for Phenol Sulfonation

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (E₁) | 8.17 kJ/mol | researchgate.net |

| Activation Energy (E₋₁) | 6.18 kJ/mol | researchgate.net |

| Activation Energy (E₂) | 69.35 kJ/mol | researchgate.net |

Identification of Reaction Intermediates

The identification of reaction intermediates is key to elucidating reaction mechanisms. For the synthesis and reactions of this compound, intermediates can be inferred from studies on related systems.

Intermediates in Aromatic Sulfonation

The electrophilic aromatic sulfonation of benzene and its derivatives is believed to proceed through the formation of a σ-complex, also known as a Wheland intermediate or an arenium ion. nih.govyoutube.com In this intermediate, the electrophile (sulfur trioxide or a related species) is bonded to one of the carbon atoms of the aromatic ring, temporarily disrupting the aromaticity. Computational studies suggest that the transition state for sulfonation may involve a cyclic structure with two molecules of SO₃. nih.govrsc.orgresearchgate.net The formation of an arenepyrosulfonic acid has also been proposed as an intermediate. nih.gov

Intermediates in Catechol Reactions

The oxidation of the catechol moiety of this compound is likely to proceed through a semiquinone radical intermediate to form an o-benzoquinone. wikipedia.org In reactions of catechols with other nucleophiles, the initial step is often the formation of an o-quinone, which is then attacked by the nucleophile. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3,4 Dihydroxybenzenesulfonic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations and, consequently, the functional groups present in 3,4-Dihydroxybenzenesulfonic acid.

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by distinct absorption bands corresponding to its hydroxyl, sulfonic acid, and aromatic moieties.

The presence of the two hydroxyl (-OH) groups on the catechol ring gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations. This broadening is a result of intermolecular hydrogen bonding. The sulfonic acid group (-SO₃H) is identifiable by a series of strong absorption bands. The S=O asymmetric and symmetric stretching vibrations typically appear in the ranges of 1342-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively. The S-O stretching vibration is generally observed in the 650-700 cm⁻¹ region.

The aromatic nature of the benzene (B151609) ring is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| >3000 | C-H stretch | Aromatic Ring |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1342-1350 | S=O asymmetric stretch | Sulfonic Acid (-SO₃H) |

| 1150-1165 | S=O symmetric stretch | Sulfonic Acid (-SO₃H) |

| 650-700 | S-O stretch | Sulfonic Acid (-SO₃H) |

Note: The data in this table is based on characteristic vibrational frequencies for the respective functional groups and may not represent experimentally verified values for this compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for elucidating the carbon skeleton and the sulfonic acid group of this compound.

The symmetric stretching of the aromatic ring is expected to produce a strong and sharp signal in the Raman spectrum. The vibrations of the sulfonic acid group are also readily observable. Specifically, the symmetric SO₂ stretching mode gives rise to a strong band, while the C-S stretching vibration is also typically Raman active. The hydroxyl groups, while visible, may show weaker and broader signals compared to their IR counterparts, especially in the presence of hydrogen bonding.

Table 2: Predicted Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| >3000 | C-H stretch | Aromatic Ring |

| 1580-1620 | C=C stretch (ring) | Aromatic Ring |

| 1150-1165 | S=O symmetric stretch | Sulfonic Acid (-SO₃H) |

| 1000-1100 | C-S stretch | Aromatic-Sulfur |

Note: The data in this table is based on typical Raman shifts for the functional groups and structural motifs present in the molecule and awaits experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR techniques provide a detailed map of the proton and carbon environments and their connectivities.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing sulfonic acid group.

The aromatic region of the spectrum would likely display a pattern corresponding to a 1,2,4-trisubstituted benzene ring. This would typically result in three signals for the three aromatic protons. The proton ortho to the sulfonic acid group is expected to be the most deshielded and appear at the highest chemical shift. The other two protons will have chemical shifts influenced by the two hydroxyl groups. The hydroxyl protons themselves will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen exchange.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -SO₃H) | 7.5 - 7.8 | Doublet |

| Aromatic H (ortho to -OH) | 6.8 - 7.2 | Doublet |

| Aromatic H (meta to -SO₃H) | 6.7 - 7.0 | Doublet of doublets |

Note: These are predicted chemical shift ranges based on the analysis of similar substituted benzene derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as they are in different chemical environments.

The carbons attached to the hydroxyl groups (C3 and C4) will be significantly shielded and appear at higher field (lower ppm values) compared to the other aromatic carbons. Conversely, the carbon atom directly bonded to the electron-withdrawing sulfonic acid group (C1) will be deshielded and appear at a lower field. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-SO₃H) | 140 - 150 |

| C2 | 115 - 125 |

| C3 (-OH) | 145 - 155 |

| C4 (-OH) | 145 - 155 |

| C5 | 110 - 120 |

Note: These are estimated chemical shift ranges based on the analysis of substituted benzenes and related compounds. Experimental verification is required.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent aromatic protons. Cross-peaks would be expected between the signals of neighboring protons on the benzene ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those not directly attached to a proton), such as C1, C3, and C4 in this compound. For instance, the aromatic protons would show correlations to the quaternary carbons, allowing for their definitive assignment.

The collective data from these 2D NMR experiments would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and molecular weight determination of this compound. Due to the compound's polar and ionic nature, specific ionization techniques are required for its successful analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Validation

Electrospray Ionization (ESI) is the preferred ionization method for polar and non-volatile compounds like this compound. The sulfonic acid group is strongly acidic and readily deprotonates in solution, making negative-ion ESI mode particularly sensitive and effective for its analysis upce.cz.

In negative-ion mode, the primary ion observed is the deprotonated molecule, [M-H]⁻. The accurate mass measurement of this ion allows for the validation of the elemental composition and molecular weight of the compound. The molecular formula for this compound is C₆H₆O₅S, with a monoisotopic mass of approximately 189.99359 Da uni.lunih.gov. ESI-MS analysis would therefore be expected to show a prominent signal corresponding to the [M-H]⁻ ion at an m/z (mass-to-charge ratio) of approximately 188.98631 uni.lu. Analysis in positive-ion mode can also be performed, typically yielding protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ uni.lu.

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide highly accurate mass data, enabling the unambiguous confirmation of the compound's elemental formula.

Table 1: Predicted ESI-MS Adducts and Ions for this compound

| Adduct/Ion Type | Formula | Predicted m/z |

|---|---|---|

| [M-H]⁻ | C₆H₅O₅S⁻ | 188.98631 |

| [M+H]⁺ | C₆H₇O₅S⁺ | 191.00087 |

| [M+Na]⁺ | C₆H₅O₅SNa⁺ | 212.98281 |

| [M+K]⁺ | C₆H₅O₅SK⁺ | 228.95675 |

| [M+NH₄]⁺ | C₆H₁₀NO₅S⁺ | 208.02741 |

Data sourced from PubChem predictions uni.lu.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 188.9) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation spectrum provides a structural fingerprint of the molecule.

For this compound, the most anticipated fragmentation pathway involves the cleavage of the carbon-sulfur bond, leading to the neutral loss of sulfur trioxide (SO₃), which has a mass of approximately 80 Da. This is a common fragmentation pattern for aromatic sulfonic acids. The resulting fragment would correspond to the dihydroxybenzene (catechol) radical anion. Other potential fragmentations could involve losses of water (H₂O) or carbon monoxide (CO) from the catechol ring structure. Online spectral libraries, such as mzCloud, contain extensive mass spectral data, including tandem spectra for compounds like this compound, which can be used to compare and confirm experimental findings mzcloud.org.

Table 2: Plausible MS/MS Fragmentations for the [M-H]⁻ Precursor Ion of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Description | Product Ion (m/z) |

|---|---|---|---|

| 188.986 | SO₃ (79.957 Da) | Loss of sulfur trioxide | 109.029 |

| 188.986 | H₂SO₃ (81.972 Da) | Loss of sulfurous acid | 107.014 |

Chromatographic Separation Methods

Chromatography is essential for isolating this compound from reaction mixtures or complex samples and for assessing its purity. The choice of chromatographic technique depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed. Due to the high polarity of the sulfonic acid and dihydroxy groups, achieving adequate retention on a standard C18 column can be challenging.

To overcome this, mobile phases are often acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the sulfonic acid group, thereby increasing its hydrophobicity and retention. A typical mobile phase might consist of a gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) researchgate.nethelixchrom.com. The separation of structurally similar isomers of dihydroxybenzoic acids can be difficult, often requiring specialized columns, such as those designed for mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions to achieve resolution helixchrom.com.

Table 3: Representative HPLC Conditions for Analysis of Aromatic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% B to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

These are general conditions; method optimization is required for specific applications.

Ion-Pair Chromatography for Sulfonic Acid Separation

Ion-Pair Chromatography (IPC) is a powerful variation of reversed-phase HPLC specifically suited for the separation of ionic compounds like sulfonic acids researchgate.net. This technique involves adding an ion-pairing reagent to the mobile phase. For an anionic analyte like 3,4-dihydroxybenzenesulfonate, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), is used researchgate.netphenomenex.blog.

The mechanism involves the ion-pairing reagent adsorbing onto the nonpolar stationary phase, creating a charged surface that can retain the analyte via electrostatic interactions. Alternatively, the reagent can form a neutral ion pair with the analyte in the mobile phase, which is then retained on the stationary phase through hydrophobic interactions diva-portal.orgchromatographyonline.com. IPC significantly enhances the retention of highly polar, ionic compounds that are otherwise poorly retained in traditional reversed-phase chromatography researchgate.net.

Hyphenated Techniques (e.g., LC-MS, GC-MS after derivatization) for Complex Sample Analysis

For the analysis of this compound in complex matrices, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS): The direct coupling of HPLC with mass spectrometry is the premier technique for the analysis of this compound. LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of MS, allowing for the confident identification and quantification of the analyte in complex mixtures vu.edu.aunih.gov. When using ion-pair chromatography, care must be taken as non-volatile reagents like tetrabutylammonium (B224687) salts can contaminate the MS ion source. To mitigate this, volatile ion-pairing agents (e.g., triethylamine) or online suppressor systems that remove the non-volatile salts post-column can be utilized researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: Direct analysis of this compound by GC-MS is not feasible due to its high polarity, low volatility, and thermal instability. Therefore, a chemical derivatization step is mandatory to convert the polar functional groups (-OH and -SO₃H) into less polar, more volatile, and more thermally stable moieties. A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on the hydroxyl and sulfonic acid groups with trimethylsilyl (B98337) (TMS) groups. This derivatization makes the compound suitable for GC-MS analysis nih.gov.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Phosphoric acid |

| Potassium |

| Sodium |

| Sulfur trioxide |

| Sulfurous acid |

| Tetrabutylammonium |

| Triethylamine |

Advanced Purity Assessment and Impurity Profiling of this compound

The comprehensive evaluation of purity and the identification of impurities are critical for ensuring the quality and consistency of this compound. Advanced analytical techniques are employed to quantify trace-level impurities and to develop stability-indicating methods that can resolve the active substance from any potential degradation products or related compounds.

Quantitative Analytical Methods for Trace Impurities

The precise quantification of trace impurities is essential for controlling the purity of this compound. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often coupled with highly sensitive detectors to achieve low limits of detection and quantification.

One significant impurity and potential degradation product of dihydroxybenzenesulfonic acid derivatives is hydroquinone (B1673460). nih.gov A specific and sensitive ion-pair HPLC method has been developed for the simultaneous determination of dihydroxybenzenesulfonic acid derivatives and hydroquinone. nih.gov This method utilizes a C18 column with an ion-pair mobile phase, which allows for the effective separation of the polar sulfonic acid compound from the less polar hydroquinone impurity. nih.gov

To achieve high sensitivity for trace analysis, fluorescence detection is employed. nih.gov The application of a time-programmed fluorescence technique is particularly valuable for detecting minute amounts of hydroquinone, allowing for purity testing that meets stringent pharmacopeial limits, such as the 0.1% threshold specified by the British Pharmacopoeia for related substances. nih.gov The method has been validated for its linearity over a specific concentration range, demonstrating its suitability for quantitative analysis. nih.gov

Table 1: HPLC Method Parameters for Trace Impurity Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Promosil C18 (4.6 mm × 250 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol-1.5 mM tetra-butyl ammonium bromide in 0.06 M phosphate (B84403) buffer (25:75, v/v), pH 6.0 nih.gov |

| Detection | Fluorescence (Excitation: 286 nm, Emission: 333 nm) nih.gov |

| Internal Standard | Pindolol nih.gov |

Table 2: Validation Data for Quantitative Determination of Hydroquinone

| Parameter | Result |

|---|---|

| Linearity Range | 0.005 - 0.1 µg/mL nih.gov |

| Pharmacopeial Limit | 0.1% nih.gov |

Stability-Indicating Methods for Related Compounds

Stability-indicating analytical methods are crucial for determining the intrinsic stability of a drug substance. These methods must be able to separate the intact compound from its degradation products, thus providing an accurate measure of the compound's purity over time and under various environmental conditions. The development of such a method typically involves forced degradation studies.

Forced degradation, or stress testing, exposes the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to produce potential degradation products. ajpsonline.combiomedres.usnih.gov The information gathered from these studies is fundamental to developing a robust stability-indicating method. ajpsonline.com

The ion-pair HPLC method previously described for impurity analysis also serves as a stability-indicating assay for dihydroxybenzenesulfonic acid derivatives. nih.gov Its ability to separate the main component from hydroquinone, a known degradation product, is a key requirement for a stability-indicating method. nih.gov The validation of such a method ensures that it is specific, accurate, and precise for the quantification of the active ingredient in the presence of its degradants.

The general approach for developing a stability-indicating method involves:

Forced Degradation: Subjecting solutions of this compound to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) to generate degradation products. ajpsonline.comnih.gov

Method Development: Developing a chromatographic method capable of resolving the parent peak from all degradation product peaks.

Method Validation: Validating the developed method according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

This ensures that the method can be reliably used for routine quality control and stability studies of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Calcium dobesilate |

| Ethamsylate |

| Hydroquinone |

Computational and Theoretical Chemistry Studies of 3,4 Dihydroxybenzenesulfonic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and geometry of 3,4-Dihydroxybenzenesulfonic acid. These calculations provide a static, ground-state view of the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and minimum energy of a molecule. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. epstem.net For instance, the geometry of molecules with similar structural motifs, like 3,4-dihydroxybenzoic acid, has been successfully optimized using the B3LYP/6-31G(d,p) level of theory. ebi.ac.uk

Table 1: Representative DFT-Calculated Geometric Parameters for this compound (Note: These are illustrative values for a substituted benzene (B151609) ring and not specific calculated values for this compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.78 Å |

| S-O (sulfonic) | 1.45 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-S | 120.5° |

| O-S-O | 122.0° | |

| C-C-O | 119.8° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. mzcloud.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ebi.ac.uk The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. ebi.ac.uk

For dihydroxybenzenes, the HOMO orbitals are typically located on the hydroxyl groups, indicating these sites are prone to electrophilic attack. The LUMO orbitals are often found on the ortho carbon atoms. In this compound, the electron-withdrawing sulfonic acid group would be expected to influence the energy and distribution of these orbitals. DFT calculations can provide precise energy values for the HOMO and LUMO, as well as other quantum chemical descriptors like chemical hardness, chemical potential, and electrophilicity index. ebi.ac.uk

Table 2: Representative Frontier Molecular Orbital Data for this compound (Note: These are illustrative values based on similar aromatic compounds and not specific calculated values.)

| Parameter | Symbol | Representative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Chemical Potential | µ | -3.85 |

| Chemical Hardness | η | 2.65 |

| Electrophilicity Index | ω | 2.79 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are particularly useful for studying conformational changes and interactions with the surrounding environment, such as a solvent.

This compound has rotational freedom around the C-S bond and the C-O bonds of the hydroxyl groups. MD simulations can explore the potential energy surface to identify different stable conformers and the energy barriers between them. These simulations can reveal the preferred orientations of the sulfonic acid and hydroxyl groups, which are often governed by intramolecular hydrogen bonding. The study of rotamer equilibria around N-N bonds in similar complex molecules has shown that preferred conformations can be determined in solution.

Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding between molecules of this compound or with other molecules in a mixture.

Acidity and Protonation Equilibria Studies

The acidity of this compound, characterized by its pKa values, is a key property. Computational methods can predict these values with a high degree of accuracy. The molecule has three acidic protons: one on the sulfonic acid group and one on each of the two hydroxyl groups.

Computational pKa prediction often involves calculating the Gibbs free energy of deprotonation in a solvent using a thermodynamic cycle. mzcloud.org DFT calculations are used to obtain the energies of the protonated and deprotonated species in both the gas phase and in solution, often using a continuum solvent model. For substituted 1,2-dihydroxybenzenes, it has been shown that the deprotonation order of the hydroxyl groups depends on the electron-donating or withdrawing nature of the other substituents on the ring. The sulfonic acid group is strongly acidic, and its proton is expected to be the first to dissociate, followed by the protons of the two hydroxyl groups.

pKa Prediction and Experimental Validation

The acidity of a compound is a fundamental chemical property, quantified by its pKa value. For polyprotic acids like this compound, which has multiple acidic protons (from the sulfonic acid and hydroxyl groups), computational methods can predict the pKa for each dissociation step.

Theoretical pKa predictions are often based on thermodynamic cycles that involve calculating the Gibbs free energy of dissociation in the gas phase and the solvation energies of the species involved. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for these calculations. For instance, a study implementing DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set has been used to predict the pKa values of a series of 1,2-dihydroxybenzenes. nih.gov To account for the solvent effect, which is crucial for accurate pKa prediction, continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are often applied. frontiersin.org

Experimental validation of these computational predictions is essential. Spectrophotometric methods are frequently used to determine the pKa values of dihydroxybenzene derivatives experimentally. nih.gov These methods rely on the change in the UV-Vis absorption spectrum of the compound as a function of pH. By analyzing these spectral changes, the equilibrium constants for the dissociation of each acidic proton can be determined.

A comparison between computationally predicted and experimentally determined pKa values for a range of substituted 1,2-dihydroxybenzenes has shown a good correlation, with r-squared values often exceeding 0.87. frontiersin.org This demonstrates the predictive power of the computational approaches. It is important to note that the accuracy of the prediction can be sensitive to the chosen computational method and solvation model. frontiersin.org

Table 1: Comparison of pKa Prediction Methods

| Method | Principle | Advantage | Limitation |

|---|---|---|---|

| COSMO-RS | A combination of a quantum chemical dielectric continuum solvation model (COSMO) with statistical thermodynamics for more realistic solvation (RS) simulations. researchgate.net | Fully predictive, does not rely on large experimental datasets for parameterization. researchgate.net | The accuracy can be influenced by the treatment of conformations and ionic strength effects. researchgate.net |

| ChemAxon | Utilizes a program based on the calculation of partial charge distribution in the molecule, which varies with protonation. researchgate.net | Generally shows a low Root Mean Square Error (RMSE) when compared to experimental data. researchgate.net | Parameterized using a large set of experimental data, which may include the molecules being studied. researchgate.net |

| ACD/Labs | A software that also relies on a large database of experimental values for its predictions. researchgate.net | Provides reasonably accurate predictions for a wide range of compounds. researchgate.net | Similar to ChemAxon, its accuracy is dependent on the underlying experimental data used for parameterization. researchgate.net |

Influence of Substituents on Acidic Properties

The acidity of a substituted benzene ring is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the pKa of the acidic protons by affecting the stability of the conjugate base. openstax.orgyoutube.com

In the case of this compound, the molecule contains two hydroxyl (-OH) groups, which are generally considered electron-donating by resonance but electron-withdrawing by induction, and a sulfonic acid (-SO3H) group, which is a strong electron-withdrawing group. libretexts.orgpharmaguideline.com

The sulfonic acid group is a strong acid, and its proton is the most acidic. The electronic influence of the sulfonic acid group and the hydroxyl groups will modulate the acidity of the phenolic protons. Electron-withdrawing groups stabilize the phenoxide ion (the conjugate base formed after deprotonation of a hydroxyl group) by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa). openstax.orgyoutube.com Conversely, electron-donating groups destabilize the phenoxide ion by intensifying the negative charge, which decreases the acidity (raises the pKa). pharmaguideline.com

The position of the substituents is also critical. The inductive effect, which operates through sigma bonds, diminishes with distance. openstax.org Therefore, a substituent's impact on acidity is most pronounced when it is close to the acidic group. youtube.com For substituted benzoic acids, ortho-substituents, regardless of their electronic nature, tend to increase the acid strength, a phenomenon known as the ortho-effect, which is thought to be a combination of steric and electronic factors. libretexts.org

Computational studies can quantify these substituent effects by calculating the charge distribution and the stability of the corresponding conjugate bases for a series of related compounds. This allows for a systematic investigation of how different substituents at various positions on the benzene ring influence the acidic properties of dihydroxybenzenesulfonic acid derivatives.

Structure-Reactivity and Structure-Property Relationship Modeling

Computational modeling is also instrumental in understanding the relationship between the structure of this compound and its chemical reactivity and properties.

Computational Prediction of Reaction Pathways

Theoretical methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to predict the most likely reaction pathways. For a molecule like this compound, this can be applied to study various reactions, such as oxidation of the catechol moiety.

The catechol structure is known to undergo oxidation. Computational chemistry can elucidate the mechanism of this oxidation, for example, by modeling the reaction with an oxidizing agent. These calculations can determine the activation energies for different possible pathways, providing insights into the reaction kinetics and the products that are likely to form.

In Silico Screening for Ligand Design (non-clinical)

The principles of structure-based drug design can be applied in a non-clinical context for the design of novel ligands with specific binding properties. In silico screening involves using computational methods to search large libraries of virtual compounds to identify those that are likely to bind to a specific target receptor or enzyme.

For derivatives of this compound, this could involve creating a virtual library of related compounds with different substituents. These virtual compounds can then be docked into the binding site of a target protein. Molecular docking programs predict the preferred orientation of a ligand when bound to a target and estimate the binding affinity.

This in silico screening approach can be used to identify promising candidates for further experimental investigation. mdpi.com For example, if the goal is to design a ligand that chelates a specific metal ion or binds to a particular material surface, computational screening can help to prioritize which derivatives of this compound would be most effective. This accelerates the discovery process by focusing experimental efforts on the most promising candidates. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-dihydroxybenzoic acid |

| 4-nitrocatechol |

| Caffeic acid |

| Dopamine |

| Nordihydroguaiaretic acid |

| Trifluoroacetic acid |

| Acetic acid |

| Glycolic acid |

| 2-chlorobutanoic acid |

| 3-chlorobutanoic acid |

| 4-chlorobutanoic acid |

| Butanoic acid |

| Benzoic acid |

| Lactic acid |

| Dichloroacetic acid |

| Trichloroacetic acid |

| Catechol |

| 3,4-Dihydroxyphenylacetic acid |

| 3,4-dihydroxyphenylacetaldehyde |

| 4-hydroxy-2-nonenal |

| Methamphetamine |

Coordination Chemistry and Metal Complexation of 3,4 Dihydroxybenzenesulfonic Acid

Ligand Properties and Chelation Sites

The chelating behavior of 3,4-dihydroxybenzenesulfonic acid is primarily dictated by the nature and spatial arrangement of its donor atoms—the oxygen atoms of the dihydroxyl and sulfonate moieties.

The principal site for metal chelation on the this compound molecule is the catechol group. The two adjacent hydroxyl groups can deprotonate to form a bidentate ligand, binding to a single metal ion through two oxygen atoms. This creates a highly stable five-membered chelate ring, a common and favored coordination mode for catecholate-type ligands.

The role of the sulfonate group (SO₃⁻) in coordination is more nuanced. Generally considered a weak ligand, the sulfonate group is less likely to displace water from the primary coordination sphere of a metal ion. In many instances, it does not directly coordinate to the metal center. Instead, its oxygen atoms often act as hydrogen bond acceptors, interacting with coordinated water molecules or other ligands. sharif.edunih.gov However, direct coordination of the sulfonate group is also possible, where it can act as a monodentate ligand through one of its oxygen atoms. sharif.edu This interaction is typically weaker than the chelation by the catechol group.

The complexation of metal ions by this compound is strongly dependent on the pH of the solution. The binding affinity is directly linked to the deprotonation of the phenolic hydroxyl groups of the catechol moiety. In acidic conditions, the hydroxyl groups remain protonated, and the ligand has a low affinity for metal ions. As the pH increases, the hydroxyl groups deprotonate, significantly enhancing the ligand's ability to chelate metals. wordpress.com

For highly charged metal ions like iron(III), complex formation can begin even in acidic media (pH 1.0–2.0). researchgate.net Studies on catechol show that the reactive species in this pH range is often the hydrolyzed metal ion (e.g., [Fe(OH)]²⁺) reacting with the neutral catechol molecule. researchgate.net For most divalent metal ions, complexation becomes significant at neutral to alkaline pH, where the catechol group is fully deprotonated. The adsorption of catechol on metal oxide surfaces also shows a marked increase under basic conditions, further highlighting the critical role of deprotonation in the binding process. researchgate.net

Stoichiometry and Conditional Stability Constants of Metal Complexes

The stoichiometry (ligand-to-metal ratio) and stability of the formed complexes are key parameters in understanding the coordination chemistry of this compound.

The stability constants of metal complexes with this compound can be determined experimentally using techniques such as potentiometric titration and spectrophotometry. nih.gov For the interaction with iron(III), these methods have confirmed the stepwise formation of complexes with varying stoichiometries. nih.gov

Depending on the molar ratio of the ligand to the metal ion and the pH of the solution, 1:1, 2:1, and 3:1 (ligand:metal) complexes can be formed. nih.gov While specific stability constants for many metal complexes of this compound are not extensively documented, data from the closely related 3,4-dihydroxybenzoic acid provides insight into the expected stability with divalent metal ions.

| Metal Ion | log β (ML) | log β (ML₂) |

| Cu²⁺ | 14.17 | 25.12 |

| Be²⁺ | 12.31 | 22.01 |

| Zn²⁺ | 11.21 | 20.21 |

| Ni²⁺ | 10.15 | 17.55 |

| Co²⁺ | 9.88 | 17.02 |

| Mn²⁺ | 8.87 | 15.22 |

Source: Adapted from Journal of Chemical & Engineering Data, 2017. materialsciencejournal.org

The stability of these complexes generally follows the Irving-Williams series (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which is typical for complexes of high-spin octahedral divalent metal ions. materialsciencejournal.org

The formation of metal-ligand complexes occurs at a specific rate, which can be studied using techniques like stopped-flow spectrophotometry. Kinetic studies on the formation of the iron(III)-catechol complex show that the reaction proceeds rapidly. researchgate.netcolloid.nl The primary reaction pathway in acidic solution involves the reaction between the hydrolyzed iron species, [Fe(OH)]²⁺, and the neutral catechol molecule (H₂cat). researchgate.net

The rate-determining step is the substitution of a water molecule from the metal's coordination sphere by the first hydroxyl group of the catechol, followed by a rapid ring-closure step with the second hydroxyl group. The rate constant for the reaction between [Fe(OH)]²⁺ and catechol has been determined to be approximately (3.1 ± 0.2) × 10³ L mol⁻¹ s⁻¹ at 25°C. researchgate.net This mechanism is expected to be similar for this compound, as the reactive catechol moiety is identical.

Spectroscopic Analysis of Metal Complexes

Spectroscopic techniques are invaluable for characterizing the structure and bonding of metal complexes. UV-visible and infrared spectroscopy are commonly employed for this purpose.

The formation of complexes between this compound and metal ions, particularly transition metals, gives rise to distinct colors and characteristic absorption bands in the UV-visible spectrum. The iron(III) complexes are known for their intense colors, which vary with the stoichiometry. The 1:1, 2:1, and 3:1 (ligand:Fe³⁺) complexes are reported to be blue, violet, and red, respectively. nih.gov

These colors are due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. For Fe(III)-catecholate complexes, these LMCT bands are typically observed in the visible region between 400 and 700 nm. Specifically, the bis-chelated (2:1) Fe(III)-catecholate species often exhibits a characteristic absorption maximum (λₘₐₓ) around 570 nm.

Infrared (IR) spectroscopy can provide information on the coordination of the ligand's functional groups. Upon complexation, the sharp O-H stretching vibration of the free hydroxyl groups (typically around 3300-3600 cm⁻¹) is expected to disappear or broaden significantly. Furthermore, shifts in the C-O stretching vibrations of the phenolic groups and the S-O stretching vibrations of the sulfonate group (if it participates in coordination) can confirm the involvement of these groups in metal binding. researchgate.net

UV-Vis Spectrophotometry for Complex Formation Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to detect and study the formation of metal complexes in solution. The formation of a complex between a ligand and a metal ion often results in a new molecule with a unique electronic structure, which can be observed as a change in the UV-Vis absorption spectrum.

When this compound chelates to a metal ion, the interaction typically causes a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. This phenomenon, known as a spectral shift, provides clear evidence of complex formation. For instance, the formation of titanium catecholate complexes, for which this compound is a desirable ligand, can be monitored and quantified using UV-Vis spectroscopy. google.com The intensity of the absorption, often in the visible range for transition metal complexes, is proportional to the concentration of the complex, allowing for the determination of stoichiometry and stability constants of the complexes formed.

Research has been conducted to evaluate the stability constants of 4-sulfocatechol chelates with various bivalent transition metals and alkaline earth metals in aqueous solutions. researchgate.net These studies are crucial for understanding the strength and selectivity of the metal-ligand interactions. The stability of these complexes often follows predictable trends, such as the Irving-Williams series for transition metals. Data from such studies can be compiled to compare the affinity of 4-sulfocatechol for different metal ions.

Table 1: Stability Order of Bivalent Metal Chelates with 4-Sulfocatechol

| Metal Ion Group | Stability Order |

|---|---|

| Transition Metals | Mn(II) < Co(II) ≈ Ni(II) < Zn(II) < Cu(II) |

| Alkaline Earth Metals | Sr(II) < Ca(II) < Mg(II) |

Source: Based on findings from studies on catechol chelate systems. researchgate.net

NMR and EPR Studies of Paramagnetic Metal Complexes

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques for elucidating the structural and electronic properties of metal complexes. While NMR is broadly applicable, it is particularly informative for studying diamagnetic complexes. For instance, ¹H NMR has been used to confirm the formation of titanium(IV) complexes with catechol-type ligands and to verify the absence of unreacted free ligand in the final product. google.com

When this compound complexes with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), the unpaired electron(s) of the metal have a profound effect on the NMR spectrum. The signals of the ligand nuclei are often significantly broadened and shifted, making the spectra more complex to interpret but also rich in information about the metal's coordination environment.

EPR spectroscopy is specifically designed to study species with unpaired electrons, making it an ideal tool for investigating paramagnetic metal complexes. The EPR spectrum can provide detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. While the direct application of EPR to paramagnetic metal complexes of this compound is not extensively detailed in the reviewed literature, the technique is fundamental in the broader field of coordination chemistry for characterizing such species. For example, EPR has been employed in scavenger tests during the degradation of related compounds, indicating its utility in studying reactive species in solution. researchgate.net

X-ray Diffraction for Solid-State Structure Elucidation

The crystal structure of a complex involving this compound has been documented in the Protein Data Bank (PDB). The entry 4Z6R details the structure of a homoprotocatechuate 2,3-dioxygenase variant in complex with 4-sulfonyl catechol, which is another name for this compound. proteopedia.org This demonstrates that the molecule can be incorporated into a well-defined crystal lattice, allowing for its structure to be resolved at atomic resolution. While this example involves the ligand bound to a protein's active site rather than a simple metal aqua ion, it confirms the molecule's coordinating capabilities and the feasibility of using X-ray diffraction to study its interactions.

Application in Environmental Remediation via Metal Chelation

The strong metal-chelating properties of this compound make it a candidate for applications in environmental remediation, particularly for the treatment of water contaminated with heavy metals.

Sequestration of Heavy Metal Ions from Aqueous Solutions

The catechol functional group is known to form highly stable complexes with a variety of heavy metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). The process of sequestration involves the formation of these water-soluble complexes, which can prevent the metal ions from precipitating as toxic solids or adsorbing onto environmental surfaces. This effectively immobilizes the metals in the aqueous phase, facilitating their removal through subsequent treatment processes.

The sulfonic acid group on this compound ensures that both the free ligand and its metal complexes remain dissolved in water over a wide pH range. This is a critical advantage over other catechol-based chelators that may be insoluble in acidic conditions. The thermodynamic stability constants for 4-sulfocatechol with various transition metals have been referenced in environmental studies, highlighting its recognized potential as a metal-binding ligand in natural waters. geomar.de The effectiveness of sequestration is directly related to the stability constant of the formed complex; a higher stability constant indicates a stronger bond and more effective chelation. Some enzymatic processes are noted to be inhibited by heavy metal-sulfonate complexes, indicating the stability of these complexes can be a factor in biological systems. asm.org

Role in Pollutant Transformation and Detoxification

Beyond simply binding to metals, this compound plays a role in the broader context of pollutant degradation and detoxification. It has been identified as a key intermediate in the breakdown of more complex environmental contaminants.

For example, during the advanced oxidation or chlorination of Bisphenol S (BPS), a common substitute for Bisphenol A, this compound is formed as a transformation product. mdpi.comresearchgate.netresearchgate.net Its appearance is a step in the pathway that ultimately leads to the mineralization of the original pollutant into less harmful substances like carbon dioxide and water.

Furthermore, the biodegradation of various organosulfonates, such as those found in detergents and dyes, often proceeds through a pathway involving 4-sulfocatechol. asm.orguni-konstanz.de Microorganisms, such as Hydrogenophaga intermedia and Agrobacterium radiobacter, possess specific enzymes, like 4-sulfocatechol 1,2-dioxygenase, that can cleave the aromatic ring of 4-sulfocatechol, breaking it down further. researchgate.netasm.org This microbial degradation is a crucial detoxification step, converting a persistent aromatic sulfonate into simpler, biodegradable compounds. The oxidation of certain azo dyes by fungal laccase has also been shown to produce this compound as an intermediate, representing a potential detoxification mechanism that avoids the formation of carcinogenic aromatic amines. asm.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-sulfocatechol |

| Acetate |

| 4-aminobenzenesulfonate |

| Bisphenol A (BPA) |

| Bisphenol S (BPS) |

| Carbon dioxide |

| Catechol |

| Homoprotocatechuate |

| Hydroxyquinol |

| Lead |

| Cadmium |

| Copper |

| Mercury |

| Manganese |

| Cobalt |

| Nickel |

| Zinc |

| Strontium |

| Calcium |

| Magnesium |

| Titanium |

Applications in Materials Science and Industrial Processes Involving 3,4 Dihydroxybenzenesulfonic Acid

Role as a Chemical Intermediate in Organic Synthesis

As a chemical intermediate, 3,4-Dihydroxybenzenesulfonic acid provides a foundational structure that can be chemically modified to produce more complex molecules. Its reactivity is centered on its aromatic ring and the attached hydroxyl and sulfonic acid groups.

The structure of this compound makes it a suitable precursor for the synthesis of specialized organic molecules, particularly dyes.

Azo Dyes: The compound serves as a coupling component in the synthesis of azo dyes. Azo dyes are characterized by the functional group R-N=N-R', where R and R' are typically aromatic rings. The synthesis is generally a two-step process:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.com This creates a highly reactive electrophilic diazonium ion.

Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. youtube.com

In this context, this compound acts as the coupling agent. The electron-donating hydroxyl groups on the catechol ring activate the benzene (B151609) ring for electrophilic aromatic substitution, allowing the diazonium ion to attack the ring, forming the characteristic azo bond (-N=N-). youtube.com The presence of the sulfonic acid group is particularly advantageous as it enhances the water solubility of the final dye molecule, a crucial property for application in textiles and inks. sigmaaldrich.com

| Reaction Step | Description | Role of this compound |

| Diazotization | An aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures. youtube.comcuhk.edu.hk | Not directly involved in this step. |

| Azo Coupling | The diazonium salt (electrophile) reacts with an activated aromatic ring (nucleophile) to form the azo compound. youtube.com | Acts as the nucleophilic coupling component. The hydroxyl groups activate the ring for electrophilic attack. |

| Functional Contribution | The properties of the final dye are determined by the structures of the starting amine and the coupling component. | The catechol moiety influences the final color, while the sulfonic acid group provides water solubility. sigmaaldrich.com |

The catechol moiety is a well-recognized functional group for designing advanced materials, particularly polymers with adhesive and self-healing properties. northwestern.eduproquest.com this compound can serve as a monomer or a functionalizing agent in the creation of these materials.

Self-Healing and Adhesive Polymers: Catechol-containing polymers draw inspiration from the adhesive proteins of marine mussels, which are rich in the amino acid L-3,4-dihydroxyphenylalanine (DOPA). The key to their function lies in the ability of the catechol groups to participate in various interactions:

Hydrogen Bonding: The hydroxyl groups can form strong hydrogen bonds.

Metal Coordination: They are exceptional chelators for a wide range of metal ions, forming strong, yet often reversible, coordination bonds.

Covalent Cross-linking: Under oxidative conditions, catechols can be converted to reactive quinones, which can form covalent cross-links within the polymer matrix.

By incorporating this compound into a polymer backbone, these properties can be imparted to the bulk material. The sulfonic acid group adds an additional dimension of functionality, potentially influencing the polymer's solubility, ion-exchange capabilities, and response to pH changes. Research into robust catechol-functionalized porous organic polymers (POPs) has shown that integrating these building blocks into a rigid, cross-linked solid can create materials useful for catalysis and gas storage. northwestern.edu

| Property Conferred by Catechol Moiety | Mechanism | Potential Application |

| Adhesion | Formation of hydrogen bonds, metal coordination complexes, and covalent bonds with surfaces. | Reversible adhesives, coatings. |

| Self-Healing | Reversible metal-catechol cross-links or reformation of covalent bonds upon stimulus (e.g., pH, temperature). researchgate.net | Smart materials, durable coatings. |

| Metal Sequestration | Strong chelation of metal ions from solutions. | Environmental remediation, water purification. |

| Redox Activity | Reversible oxidation to quinone form. | Electrochemical sensors, redox-active polymers. |

Catalytic Applications

The bifunctional nature of this compound, possessing both an acidic site and a chelating site, suggests its potential utility in catalysis.

The sulfonic acid (-SO₃H) group is a strong Brønsted acid. This functional group is responsible for the compound's high acidity. In principle, this makes this compound a candidate for use as a homogeneous or heterogeneous acid catalyst for organic reactions that are promoted by protons, such as esterification, hydrolysis, and alkylation. However, specific research detailing its application as a primary acid catalyst for these processes is not extensively documented in the reviewed literature. Its high water solubility could make it a candidate for aqueous-phase catalysis, though its separation from reaction products could present challenges.

| Property | Value/Characteristic | Source |

| Molecular Formula | C₆H₆O₅S | nih.gov |

| Molecular Weight | 190.18 g/mol | nih.gov |

| Acidity | Strongly acidic due to the sulfonic acid group. | nih.gov |

| Synonyms | 4-sulfocatechol, 4-Sulfopyrocatechol | nih.gov |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of organic linker is critical as it defines the pore size, shape, and chemical environment of the resulting framework.

The catechol group of this compound is an ideal binding site for connecting to metal centers to form a MOF structure. Catecholates are known to be effective ligands in coordination chemistry and have been successfully used to synthesize conductive MOFs. northwestern.edunih.gov The two adjacent hydroxyl groups can chelate a metal ion, forming a stable five-membered ring. Using this compound as a linker would result in a MOF with the following features:

Catechol-Metal Nodes: The framework would be built upon the coordination of metal ions by the catechol moieties.

Pore Functionalization: The sulfonic acid groups would project into the pores of the MOF, creating a highly acidic internal surface. This could make the MOF a solid acid catalyst with well-defined active sites.

Hydrophilicity: The polar sulfonic acid groups would increase the framework's affinity for water and other polar molecules.

Such a material could function as a heterogeneous catalyst, combining the shape-selectivity offered by the MOF structure with the catalytic activity of the acidic and metal sites. While the use of catechol ligands in MOFs is established, specific examples detailing the synthesis of a MOF using this compound as the primary building block are not prominent in the surveyed literature.

| Feature | Description | Potential Advantage in Catalysis |

| Metal-Catecholate Sites | Metal ions coordinated by the catechol group. umn.edu | Can act as Lewis acid sites or redox-active centers. |

| Sulfonic Acid Groups | -SO₃H groups decorating the pores. | Provides strong Brønsted acidity for acid-catalyzed reactions. |

| Defined Porous Structure | Uniform, crystalline pore network. | Offers size and shape selectivity for reactants and products. |

| Heterogeneous Nature | Solid catalyst, easily separable from the reaction mixture. | Simplifies product purification and allows for catalyst recycling. |

Based on the conducted research, there is no information available in the reviewed scientific literature regarding the use of this compound as a catalyst for specific types of polymerization.

Biochemical and Environmental Metabolism Studies of 3,4 Dihydroxybenzenesulfonic Acid Non Human System Focus

Involvement in Non-Human Biochemical Pathways

3,4-Dihydroxybenzenesulfonic acid is not a recognized endogenous intermediate in the primary metabolic pathways of tyrosine in non-human biological systems. The catabolism of tyrosine primarily proceeds through a series of enzymatic steps to form intermediates like p-hydroxyphenylpyruvate, homogentisate, and ultimately fumarate (B1241708) and acetoacetate. nih.govrug.nl Another major pathway involves the conversion of tyrosine to catecholamines, such as L-DOPA, dopamine, norepinephrine, and epinephrine. nih.gov

However, a potential biochemical association arises from the structural similarity of this compound to key catecholamine precursors. It shares the 3,4-dihydroxybenzene (catechol) core structure with L-DOPA and dopamine. This structural analogy suggests that if introduced into a non-human biological system as a xenobiotic, it could potentially interact with enzymes involved in catecholamine metabolism. For instance, enzymes like catechol-O-methyltransferase (COMT), which methylates catechols, or sulfotransferases could potentially act on this compound. nih.gov Therefore, while not a direct metabolite of tyrosine, its metabolic fate as a foreign compound could intersect with enzymatic pathways that process tyrosine-derived catechols.

Specific metabolomic studies detailing the fate of this compound in animal models such as rats are not extensively documented in scientific literature. However, based on the known metabolism of other polar aromatic sulfonic acids, a general metabolic profile can be predicted. Such compounds are typically poorly absorbed from the gastrointestinal tract and, due to their high water solubility, are often rapidly excreted in the urine, largely unchanged.

In a hypothetical metabolomic study in rats, the majority of an administered dose of this compound would be expected to be found in the urine as the parent compound. Minor biotransformation products could potentially be formed. Given the catechol structure, O-methylation by catechol-O-methyltransferase (COMT) is a plausible metabolic reaction, which would result in the formation of 3-hydroxy-4-methoxybenzenesulfonic acid and 4-hydroxy-3-methoxybenzenesulfonic acid. These metabolites would also be expected to be excreted in the urine.

Table 1: Predicted Metabolites of this compound in a Rat Model

| Analyte | Predicted Location | Metabolic Origin |

|---|---|---|

| This compound | Urine, Plasma | Parent Compound |

| 3-Hydroxy-4-methoxybenzenesulfonic acid | Urine | O-methylation Product |

| 4-Hydroxy-3-methoxybenzenesulfonic acid | Urine | O-methylation Product |

Environmental Degradation Pathways and Byproducts

In aquatic environments, the degradation of this compound can be initiated by sunlight. Photodegradation can occur through two primary mechanisms: direct and indirect photolysis. researchgate.net Direct photolysis involves the absorption of UV light by the compound itself, leading to its decomposition.